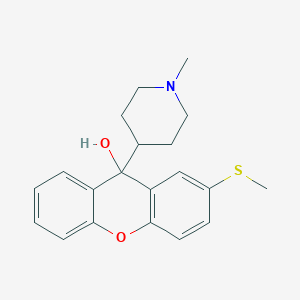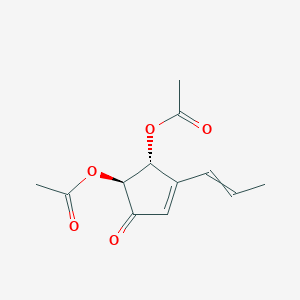![molecular formula C13H13BrN2O2 B14612337 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 57042-61-2](/img/structure/B14612337.png)
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a nitrophenylmethyl group, along with a bromide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The pyridinium ring can be reduced to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Reduction: The major product is 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine.
Substitution: The major products depend on the nucleophile used, such as 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium azide or 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium cyanide.
Applications De Recherche Scientifique
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyridinium ring.
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide: Similar structure but with a different substituent on the pyridinium ring.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57042-61-2 |
|---|---|
Formule moléculaire |
C13H13BrN2O2 |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
4-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
CGNJLQULNQZJRB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Solubilité |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)




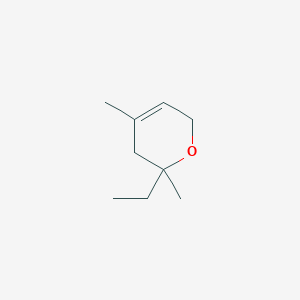
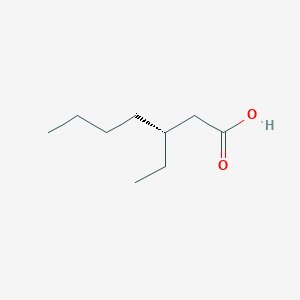

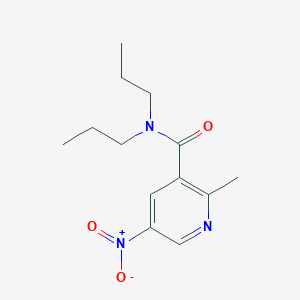
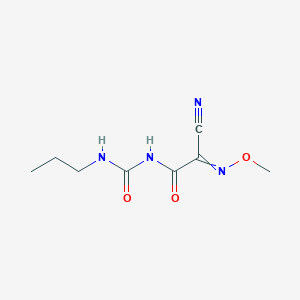
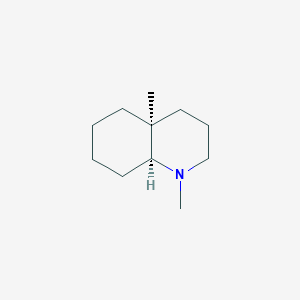
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
